3-Iodopyridin-4-ol
Description
Significance of Pyridinols and Halogenated Pyridines in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing a pyridine (B92270) ring, are cornerstones of chemical science due to their presence in a vast array of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnih.govtsijournals.com Pyridine derivatives are noted for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov
The introduction of functional groups to the pyridine core dramatically influences its chemical behavior. Pyridinols, or hydroxypyridines, are significant for several reasons:
Enhanced Polarity and Hydrogen Bonding: The hydroxyl group increases the molecule's polarity and its capacity for hydrogen bonding. mdpi.comfrontiersin.org These properties can improve physicochemical characteristics relevant to drug design, such as solubility and target binding affinity. mdpi.comresearchgate.net
Tautomerism: Pyridinols exist in equilibrium with their pyridone tautomers. frontiersin.orgacs.org This tautomerism provides additional structural diversity and opportunities for interaction with biological targets. blumberginstitute.org The pyridinone form can act as a peptide bond isostere, mimicking the structure of peptides to interact with protein targets like kinases. nih.govfrontiersin.org
Versatile Reactivity: The hydroxyl group can be a site for further chemical modification, allowing for the synthesis of a wide range of derivatives.
Halogenated pyridines are also of immense importance in synthetic chemistry and drug discovery. chemrxiv.orgnih.gov The carbon-halogen bond is a key functional group for several reasons:
Synthetic Handles: Halogens, particularly iodine and bromine, serve as excellent "handles" for cross-coupling reactions such as Suzuki, Heck, and Stille couplings. chemrxiv.orgambeed.com These reactions are fundamental in modern organic synthesis for creating complex molecules by forming new carbon-carbon bonds. nih.gov
Modulation of Properties: The introduction of a halogen atom can significantly alter a molecule's electronic properties, lipophilicity, and conformation. chemicalbook.com This is a crucial strategy in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity. chemrxiv.org
Bioisosterism: The halogen atom can act as a bioisostere for other groups, influencing binding interactions with biological targets. researchgate.net Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as an important force in medicinal chemistry and materials science. acs.org
The combination of a hydroxyl group and a halogen atom in a single pyridine structure, as seen in 3-Iodopyridin-4-ol, creates a highly versatile building block with a rich reactivity profile, suitable for constructing complex heterocyclic systems and for exploration in medicinal chemistry. vulcanchem.com
Research Trajectory of this compound in Academic Literature
The research trajectory of this compound is primarily defined by its role as a versatile intermediate in the synthesis of more complex, often biologically active, molecules. While extensive literature on the compound itself is focused on its properties and synthesis, its utility is demonstrated in the construction of larger molecular frameworks.
The reactivity of the iodine substituent makes it a prime candidate for cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups at the 3-position. ambeed.com This is a common strategy for building molecular complexity. For instance, a Sonogashira coupling reaction, which involves a carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide, has been used with 3-iodopyridine (B74083) to synthesize butyn-ol derivatives. researchgate.net
The broader research context for iodinated pyridinol scaffolds points towards significant applications in medicinal chemistry. A key area where similar structures have shown promise is in the development of antiviral agents. For example, 3,5-diiodo-4-hydroxypyridine has been used as a critical intermediate in the synthesis of novel HIV protease inhibitors. google.com Further research has explored a library of related 3-iodo-4-phenoxypyridinone (IOPY) analogs, which were evaluated for their in vitro activity against wild-type and mutant strains of HIV-1. frontiersin.org These studies highlight the importance of the iodinated pyridinone core as a scaffold for developing new therapeutic agents.
The compound is also part of a larger family of α-ketoheterocycles investigated as potential enzyme inhibitors. Research into inhibitors for diacylglycerol lipase (B570770) α (DAGLα), an enzyme linked to neuroinflammation and metabolic disorders, has shown that heterocyclic scaffolds are highly effective. nih.gov While this specific research focused on oxazolopyridines, it underscores the principle that substituted heterocycles like this compound are valuable starting points for designing potent and selective enzyme inhibitors. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAIMLIFWHAIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342375 | |
| Record name | 3-iodopyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89282-03-1, 98136-83-5 | |
| Record name | 3-iodopyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Iodopyridin 4 Ol
Direct Halogenation and Regioselective Synthesis Strategies for 3-Iodopyridin-4-ol Precursors
Regioselective functionalization of the pyridine (B92270) ring is a fundamental challenge in heterocyclic chemistry. The synthesis of this compound precursors often relies on controlling the position of iodination on a pre-existing pyridin-4-ol scaffold or by constructing the ring with the desired substitution pattern.
The direct iodination of pyridin-4-ol and its derivatives is a primary route to introduce the iodine atom onto the heterocyclic core. The electron-rich nature of the pyridin-4-ol tautomer (4-hydroxypyridine) directs electrophilic substitution to the positions ortho and para to the hydroxyl group (positions 3 and 5). Various iodinating agents and reaction conditions have been developed to achieve this transformation efficiently.
One common method involves the use of iodine monochloride (ICl) as the electrophilic iodine source. For instance, the iodination of 2-chloropyridin-4-amine, a derivative of pyridin-4-ol, is effectively carried out using ICl in acetic acid. chemicalbook.comrsc.org This reaction proceeds by heating the substrate with ICl in the presence of a base like sodium acetate (B1210297), which facilitates the electrophilic aromatic substitution to yield 2-chloro-3-iodopyridin-4-amine. chemicalbook.com
Alternative methods have been explored to improve safety, cost-effectiveness, and process simplicity. A notable approach is the in situ generation of iodine. One patented method describes the synthesis of 3,5-diiodo-4-hydroxypyridine from 4-hydroxypyridine (B47283) using sodium iodide as the iodine source. organic-chemistry.org In this process, a mixture of sodium chlorite (B76162) and sodium hypochlorite (B82951) slowly oxidizes the iodide to generate the reactive electrophilic iodine species within the reaction mixture. This technique avoids the handling of volatile and corrosive elemental iodine and can lead to good selectivity. organic-chemistry.org Other, more specialized reagents like N-iodosuccinimide (NIS) or bistrimethylpyridine iodine hexafluorophosphate (B91526) have also been reported for the iodination of pyridin-4-ol, offering high yields but often at a higher cost. organic-chemistry.org
The following table summarizes various direct iodination methods for pyridin-4-ol and its derivatives.
| Starting Material | Iodinating System | Solvent | Key Conditions | Product | Ref. |
| 2-chloropyridin-4-amine | Iodine monochloride (ICl), NaOAc·3H₂O | Acetic Acid | 70°C, 16h | 2-chloro-3-iodopyridin-4-amine | chemicalbook.com |
| 4-hydroxypyridine | NaI, NaClO₂, NaClO | Water | Slow oxidation | 3,5-diiodo-4-hydroxypyridine | organic-chemistry.org |
| 4-hydroxypyridine | Bistrimethylpyridine iodine hexafluorophosphate | Dichloromethane | Room Temp, 2h | 3,5-diiodo-4-hydroxypyridine | organic-chemistry.org |
| Quinolones, Pyridones | NIS, TFAA, DCE | Acetonitrile | 80°C | C3 and C5 iodinated products | rsc.org |
This interactive table provides a summary of different direct iodination methodologies.
Functional Group Interconversion (FGI) is a powerful strategy that involves converting one functional group into another, allowing for the synthesis of target molecules from more readily available precursors. rsc.org This approach is particularly useful for introducing an iodine atom onto a pyridine scaffold when direct iodination is not feasible or regioselective.
A prominent example of FGI in this context is the aromatic Finkelstein reaction. This reaction facilitates a halogen exchange, typically converting an aryl bromide or chloride into an aryl iodide. The synthesis of 3-iodopyridine (B74083) from 3-bromopyridine (B30812) can be achieved with high efficiency using a copper(I) iodide catalyst, sodium iodide as the iodine source, and a ligand such as N,N'-dimethylethylenediamine in a solvent like 1,4-dioxane. acs.org This method is a robust way to prepare iodopyridines from their bromo-counterparts, which are often more accessible. acs.org
Another important FGI pathway involves the transformation of an amino group. For example, 3-aminopyridine (B143674) can be synthesized via the Hofmann degradation of nicotinamide. nih.gov The resulting amino group can then, in principle, be converted into an iodo group through a Sandmeyer-type reaction, which involves diazotization of the amine with a nitrite (B80452) source followed by treatment with an iodide salt (e.g., KI).
Furthermore, modifying the electronic properties of the pyridine ring can open up new avenues for FGI. The oxidation of pyridine to pyridine N-oxide alters the ring's reactivity, making the C2 and C4 positions more susceptible to nucleophilic attack and modifying the regioselectivity of electrophilic substitution. elsevierpure.com This intermediate can be functionalized and subsequently deoxygenated to revert to the pyridine form, providing a strategic route to otherwise inaccessible substitution patterns.
Transition-Metal-Catalyzed Synthetic Routes to this compound and its Analogs
Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, are central to the synthesis and functionalization of complex heterocyclic molecules like this compound.
While direct iodination often relies on electrophilic substitution, recent advances have established palladium-catalyzed C-H activation as a powerful tool for the direct iodination of arenes and heterocycles. These methods offer novel regioselectivity, often guided by a directing group within the substrate.
One successful strategy employs a weakly coordinating amide auxiliary to direct the palladium catalyst to an ortho C-H bond. This has been applied to the C-H iodination of various heterocycles, including pyridine substrates. psu.edu The reaction typically uses a Pd(II) catalyst, such as Palladium(II) acetate (Pd(OAc)₂), with molecular iodine (I₂) serving as both the iodine source and the sole oxidant. A base, such as cesium acetate (CsOAc), is crucial for scavenging the iodide and closing the catalytic cycle. psu.edu This approach has been successfully used for the iodination of isonicotinic and methylnicotinic amides. psu.edu
A more advanced electrochemical method has been developed for the palladium-catalyzed C-H iodination of 1-arylpyridine N-oxides. acs.orgmdpi.com This process uses a simple Pd(OAc)₂ catalyst and molecular iodine in an electrochemical cell. The electrochemical oxidation drives the catalytic cycle, providing a mild and controlled method for C-I bond formation without the need for chemical oxidants. acs.org
| Substrate Type | Catalyst System | Iodine Source | Key Conditions | Product Type | Ref. |
| Amide-containing Pyridines | Pd(OAc)₂, CsOAc | I₂ | High Temperature | ortho-Iodinated Amide | psu.edu |
| 1-Arylpyridine N-Oxides | Pd(OAc)₂ | I₂ | Electrochemical Cell, 2 mA | ortho-Iodinated Aryl Group | acs.orgmdpi.com |
This interactive table summarizes modern palladium-catalyzed C-H iodination reactions applicable to pyridine scaffolds.
The C-I bond in this compound is not just a synthetic endpoint; it is a versatile handle for further elaboration through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing more complex molecular architectures based on the this compound core.
The Sonogashira cross-coupling is a widely used reaction that couples a vinyl or aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper salts. nih.gov this compound and its derivatives are excellent substrates for this reaction, allowing for the introduction of various alkynyl groups at the C3 position. A typical catalyst system involves a palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) co-catalyst like copper(I) iodide (CuI), in the presence of a base such as triethylamine. mdpi.com
Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an aryl halide, is another key strategy. This reaction enables the formation of a C-C bond between the C3 position of the pyridine ring and a wide array of aryl or alkyl groups. researchgate.net
Beyond functionalizing a pre-existing iodopyridine, cross-coupling strategies can also be involved in the construction of the pyridine ring itself. Multi-component reactions that assemble the heterocyclic core from simpler starting materials can be designed to incorporate the necessary functional groups, including the iodine atom or a precursor group. psu.edu For example, 3-alkoxypyridin-4-ols can be converted into highly reactive pyridin-4-yl nonaflates, which are excellent substrates for palladium-catalyzed processes, including Sonogashira reactions, to build complex substituted pyridines. nih.gov
Green Chemistry Approaches and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this involves developing methodologies that are more environmentally benign, for example by minimizing waste, avoiding toxic solvents, and using safer reagents.
A significant advancement in green halogenation is the use of solvent-free mechanochemistry. An eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives has been developed using mechanical grinding of the substrates with solid iodine and silver nitrate (B79036) (AgNO₃). nih.gov This method proceeds rapidly at room temperature without any bulk solvent, offering high yields and a simple setup. While demonstrated on pyrimidines, this principle represents a promising sustainable strategy for the iodination of other N-heterocycles. nih.gov
The choice of oxidant in iodination reactions is also critical from a green chemistry perspective. Many traditional methods use harsh or toxic oxidants. A greener alternative is the use of sodium percarbonate, a stable and inexpensive solid that releases hydrogen peroxide in a controlled manner. This reagent has been used for the eco-friendly oxidative iodination of various arenes, presenting a safer and more sustainable option. The use of enzymatic catalysts, such as laccase, with potassium iodide (KI) and aerial oxygen as the ultimate oxidant, represents another cutting-edge green approach to iodination.
Microwave-assisted synthesis is another tool of green chemistry that can accelerate reaction rates, improve yields, and reduce energy consumption. The synthesis of pyridine scaffolds via one-pot, multi-component reactions can be significantly enhanced by using microwave irradiation instead of conventional heating, leading to shorter reaction times and often cleaner product formation.
Microwave-Assisted Synthesis Techniques
Currently, there are no specific research findings available in the scientific literature that detail the use of microwave-assisted synthesis techniques for the direct preparation of this compound.
Solvent-Free or Reduced-Solvent Reaction Conditions
There is no available research dedicated to the synthesis of this compound under solvent-free or reduced-solvent conditions.
Mechanistic Investigations of Reactions Involving 3 Iodopyridin 4 Ol
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, a process that is further influenced by the substituents present.
In SNAr reactions, the position of nucleophilic attack is directed by the electronic properties of the ring and its substituents. For substituted pyridines, the LUMO (Lowest Unoccupied Molecular Orbital) distribution often indicates the most electrophilic sites prone to attack. In the case of 3-Iodopyridin-4-ol, the pyridine nitrogen strongly activates the α (C2, C6) and γ (C4) positions to nucleophilic attack. While the iodine at C3 is a good leaving group, direct substitution at this position via an SNAr mechanism is less favorable compared to attack at the activated C4 position.
Studies on related halopyridines show that substitution selectivity is highly sensitive to the electronic nature of other groups on the ring. wuxiapptec.com For instance, the isomerization of 3-bromopyridines to more reactive 4-bromopyridines under basic conditions proceeds through a pyridyne intermediate, highlighting the kinetic favorability of substitution at the C4 position. amazonaws.com In the context of this compound, a nucleophile is most likely to attack the C4 position, leading to the displacement of a group at that position, should one be present and be a better leaving group than iodide. However, the dominant tautomer, 3-Iodo-4(1H)-pyridinone, presents a different scenario where the primary reactions may involve the N-H or C=O groups.
The hydroxyl group at the C4 position, or more accurately, the keto-enol tautomerism between this compound and 3-Iodo-4(1H)-pyridinone, plays a crucial role in directing reactivity. Research on the reaction of various pyridinols with perhalopyridines demonstrates that the site of nucleophilic attack (nitrogen vs. oxygen) is dependent on the position of the hydroxyl group. researchgate.net Pyridin-4-ol derivatives tend to react as the pyridone tautomer, with the nucleophilic attack originating from the ring nitrogen atom. researchgate.net In contrast, pyridin-3-ol reacts at the oxygen atom. researchgate.net
For this compound, this suggests that under basic conditions, deprotonation would preferentially occur at the nitrogen atom of the pyridone tautomer. The resulting anion would then act as a nucleophile. This directs the reactivity of the molecule to function as an N-nucleophile rather than an O-nucleophile in SNAr-type reactions where it is the attacking species.
Palladium-Catalyzed Cross-Coupling Reaction Mechanisms
The carbon-iodine bond in this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these transformations is I > Br > OTf >> Cl, making the iodo-substituent an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comfishersci.co.uk The catalytic cycles for these reactions broadly involve three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. fishersci.co.uklibretexts.org
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The high reactivity of the C-I bond facilitates this process. mdpi.com The next step is transmetalation, where the organic group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst. chemrxiv.org Research on the coupling of 3-iodopyridine (B74083) with various partners has demonstrated high efficiency, underscoring the viability of this substrate in Suzuki reactions. researchgate.net
| Aryl/Vinyl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Iodopyridine | Phenylboronic acid | Pd-complex 3 | K2CO3 | DMF | 94 | researchgate.net |
| 2,4-Dichloropyridine | 4-Methylphenylboronic acid | PdCl2 / IPr | K3PO4 | Dioxane | ~90 (C4 selective) | nsf.gov |
| Aryl Halide | B2pin2 | Pd(dppf)Cl2 | KOAc | Dioxane | N/A | organic-chemistry.org |
| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(0) | Base | Various | General | fishersci.co.uk |
| This table presents data for 3-iodopyridine and related halopyridines to illustrate typical Suzuki-Miyaura reaction conditions. |
The Heck reaction couples the aryl iodide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. eie.grmdpi.com
In the Heck reaction , the mechanism also starts with the oxidative addition of the C-I bond of this compound to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene (carbopalladation). A subsequent β-hydride elimination forms the C-C double bond of the product and a hydridopalladium complex, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). mdpi.comwikipedia.org The palladium cycle is similar to that of other cross-couplings. Concurrently, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This species then participates in the transmetalation step with the Pd(II)-pyridyl complex. Reductive elimination yields the arylated alkyne product. Studies on pyridine-3,4-diyl bistriflates, close analogs of this compound, show that Sonogashira couplings proceed effectively to yield bis-alkynylated products. beilstein-journals.org
| Substrate | Alkyne | Catalyst System | Base / Solvent | Product | Yield (%) | Reference |
| Pyridinediyl bistriflate | Phenylacetylene | Pd(PPh3)4 / CuI | iPr2NH / DMF | Bis(phenylethynyl)pyridine | 44 | beilstein-journals.org |
| Pyridinediyl bistriflate | (Triisopropylsilyl)acetylene | Pd(OAc)2/PPh3 / CuI | iPr2NH / DMF | Bis(silylethynyl)pyridine | 30 | beilstein-journals.org |
| Iodobenzene | Phenylacetylene | SBA-16 supported Pd-complex | Et3N | Diphenylacetylene | >95 | researchgate.net |
| This table showcases Sonogashira coupling conditions using pyridine precursors and related aryl halides. |
The Stille and Negishi couplings are powerful alternatives for C-C bond formation, utilizing organostannanes and organozinc reagents, respectively. researchgate.netwikipedia.org
The Stille coupling mechanism involves the standard oxidative addition of this compound to Pd(0). The key transmetalation step involves the transfer of an organic group from an organotin reagent (e.g., R-SnBu3) to the Pd(II) center. A significant challenge in Stille couplings can be the toxicity of the tin reagents and byproducts. orgsyn.org
The Negishi coupling is known for its high functional group tolerance and reactivity. wikipedia.orgorgsyn.org It employs organozinc halides, which are typically prepared in situ. Following the oxidative addition of this compound, the organozinc reagent transmetalates its organic group to the palladium(II) complex. Subsequent reductive elimination affords the cross-coupled product. The Negishi reaction is particularly effective for coupling complex fragments in natural product synthesis. wikipedia.org Both Stille and Negishi couplings have been successfully applied to the synthesis of bipyridine derivatives from halopyridine precursors, demonstrating their utility for substrates like this compound. researchgate.net
Carbonylative Cross-Coupling Reactions Involving this compound Derivatives
Carbonylative cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, where a carbonyl group (CO) is incorporated between two fragments. For derivatives of this compound, where the hydroxyl group is typically protected as an ether (e.g., methoxy) or other stable functionality, the carbon-iodine bond serves as a reactive site for such transformations. These reactions are predominantly catalyzed by palladium complexes. mdpi.comrsc.org
The general mechanism begins with the oxidative addition of the Pd(0) catalyst to the carbon-iodine bond of the pyridyl iodide, forming a Pd(II) intermediate. This is followed by the insertion of a carbon monoxide molecule into the palladium-carbon bond to form an acyl-palladium complex. The final step involves reductive elimination, which couples the acyl group with a nucleophile and regenerates the Pd(0) catalyst. rsc.org
Different types of carbonylative couplings can be employed, depending on the nucleophile. For instance, in a carbonylative Suzuki coupling , an organoboron reagent is used to introduce an aryl or vinyl group, resulting in the formation of pyridyl ketones. mdpi.comresearchgate.net Similarly, aminocarbonylation involves the use of amines as nucleophiles to produce pyridyl amides. mdpi.comnih.gov The reaction conditions, including the choice of ligand, base, solvent, and CO pressure, are crucial for achieving high selectivity and yield for the carbonylated product over direct coupling byproducts. researchgate.net
A notable application is the palladium-catalyzed aminocarbonylative cyclization of substrates containing both an iodo group and a proximate nucleophilic site, leading to the formation of fused heterocyclic systems like pyridinones. nih.gov This highlights the potential for intramolecular carbonylative reactions with suitably designed derivatives of this compound.
| Coupling Type | Iodopyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Carbonylative Suzuki | 2-Iodopyridine | Arylboronic acid | Pd(OAc)₂/NHC ligand, K₂CO₃, CO | Aryl(pyridin-2-yl)methanone | researchgate.net |
| Aminocarbonylation | 3-Iodopyridine | Primary/Secondary Amine | PdCl₂(PPh₃)₂, Et₃N, CO | Pyridine-3-carboxamide | mdpi.com |
| Carbonylative Sonogashira | Aryl Iodide | Terminal Alkyne | Pd catalyst, CuI, Base, CO | Ynone (Alkynyl Ketone) | rsc.orgresearchgate.net |
| Aminocarbonylative Cyclization | 1-Alkynyl-2-iodo-glucal | Amine | Pd(PPh₃)₄, Et₃N, CO | Glycoside-fused Pyridinone | nih.gov |
Metalation Reactions and Organometallic Intermediates of this compound
The generation of organometallic intermediates from this compound derivatives is a key strategy for further functionalization. Two primary pathways are metal-halogen exchange and directed ortho-metalation (DoM). arkat-usa.org
Metal-halogen exchange is a rapid reaction that exploits the reactivity of the C-I bond, which is the most labile carbon-halogen bond. wikipedia.org Treating a protected this compound derivative with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of the iodine atom for a lithium atom. wikipedia.orgambeed.com This forms a 3-lithio-pyridin-4-ol derivative, which can then be trapped with various electrophiles to introduce new substituents at the C-3 position. This method is highly reliable for iodopyridines. arkat-usa.org
Directed ortho-metalation (DoM) relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.org For derivatives of this compound, an O-based directing group (e.g., methoxy, carbamate) at C-4 can direct lithiation to the C-3 or C-5 position. researchgate.netarkat-usa.org However, the presence of the iodine at C-3 complicates this. In a substrate like a 4-alkoxy-3-iodopyridine, the outcome depends on the base and conditions. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) might favor deprotonation at C-5, whereas an alkyllithium reagent would likely favor the faster metal-halogen exchange at C-3. arkat-usa.org Studies on 4-methoxypyridine (B45360) show that lithiation occurs selectively at the C-3 position. researchgate.netarkat-usa.org
These organometallic intermediates are versatile for creating new C-C and C-heteroatom bonds, serving as precursors for cross-coupling reactions or direct reactions with electrophiles.
| Precursor | Reagent/Conditions | Intermediate | Functionalization Position | Reaction Type | Reference |
|---|---|---|---|---|---|
| 4-Methoxypyridine | Mesityllithium, THF | 3-Lithio-4-methoxypyridine | C-3 | Directed ortho-metalation | researchgate.netarkat-usa.org |
| 3-Bromopyridine (B30812) | n-BuLi or i-PrMgCl | 3-Lithiopyridine or 3-Pyridylmagnesium chloride | C-3 | Metal-halogen exchange | arkat-usa.org |
| 2-Bromo-4-methoxypyridine | LTMP, THF | 3-Lithio-2-bromo-4-methoxypyridine | C-3 | Directed ortho-metalation | arkat-usa.org |
| Fluoropyridine | LDA, THF, -78 °C | Ortho-lithiated fluoropyridine | Ortho to Fluoro | Directed ortho-metalation | acs.org |
Pyridyne Intermediate Formation and Reactivity in Functionalization of Pyridinols
Pyridynes are highly reactive, transient intermediates analogous to benzyne, and they offer a powerful method for the difunctionalization of pyridines. nih.gov The formation of a 3,4-pyridyne intermediate from a this compound derivative is a viable pathway for accessing polysubstituted pyridines.
The generation of the 3,4-pyridyne typically involves the elimination of a hydrogen and a leaving group from adjacent positions. Starting from a this compound derivative, the hydroxyl group must first be converted into a good leaving group, such as a triflate (OTf). The precursor would thus be a 3-iodo-4-triflyloxypyridine or, alternatively, a 4-substituted-3-silyltriflate derived from 3-hydroxypyridine (B118123). nih.gov Treatment of such a precursor with a strong base (e.g., for a halopyridine) or a fluoride (B91410) source (for a silyltriflate) induces elimination, generating the transient 3,4-pyridyne. nih.gov
Once formed, the 3,4-pyridyne is highly electrophilic and reacts rapidly with a wide range of trapping agents, including nucleophiles and dienes. nih.gov A key challenge in the chemistry of unsymmetrical pyridynes, such as the 3,4-isomer, is controlling the regioselectivity of nucleophilic addition. Without directing influences, a mixture of products resulting from attack at C-3 and C-4 is often obtained. nih.gov
However, research has shown that substituents on the pyridyne ring can effectively control the regioselectivity. An electron-withdrawing group can polarize the strained triple bond, directing the incoming nucleophile to a specific carbon. nih.gov For a pyridyne derived from this compound, the nature of the substituent at other positions on the ring would be critical in directing the functionalization. For example, a C5-bromide substituent has been shown to direct nucleophilic additions preferentially to the C3 position of a 3,4-pyridyne. nih.gov This strategy allows for the controlled synthesis of highly functionalized pyridine scaffolds that are otherwise difficult to access.
| Pyridyne Precursor | Generating Agent | Trapping Agent (Nucleophile) | Major Product Regioisomer | Key Factor | Reference |
|---|---|---|---|---|---|
| 4-(Trialkylsilyl)-3-triflyloxypyridine | Fluoride source | NaN₃ | Mixture of 3- and 4-azidopyridine | Unsubstituted 3,4-pyridyne | nih.gov |
| 5-Bromo-4-(trialkylsilyl)-3-triflyloxypyridine | Fluoride source | NaN₃ | 3-Azido-5-bromopyridine | C5-bromo substituent directs attack to C3 | nih.gov |
| 3-Bromopyridine | Strong base (e.g., NaNH₂) | NH₃ | Mixture of 3- and 4-aminopyridine | Reaction with solvent/base | nih.gov |
| 2-(Sulfamoyloxy)-4-(trialkylsilyl)-3-triflyloxypyridine | Fluoride source | NaN₃ | 4-Azido-2-(sulfamoyloxy)pyridine | C2-sulfamoyl substituent directs attack to C4 | nih.gov |
Derivatization and Functionalization Strategies of 3 Iodopyridin 4 Ol
Transformations at the Hydroxyl Group
The hydroxyl group at the 4-position of the pyridine (B92270) ring is a key site for initial functionalization. Its nucleophilic character allows for a variety of transformations, including etherification and esterification, while its potential for oxidation and reduction opens up further synthetic pathways.
Etherification and Esterification Reactions
The hydroxyl group of 3-iodopyridin-4-ol can readily undergo etherification and esterification reactions to introduce a wide range of substituents. These reactions are fundamental in modifying the steric and electronic properties of the molecule.
Etherification: Williamson ether synthesis is a common method for the formation of ethers from this compound. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For instance, the reaction of this compound with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding ether. A study on related pyridin-3-ol derivatives demonstrated the use of phase-transfer conditions for Williamson etherification, which can be applicable to this compound. researchgate.net
Esterification: The hydroxyl group can be converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base or a catalyst. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine would yield 3-iodo-4-acetoxypyridine. The formation of tert-butoxycarbonyl (Boc) protected derivatives, such as (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, highlights a related transformation where a carbamate (B1207046) ester is formed. nih.govgoogle.com
Table 1: Examples of Etherification and Esterification of Pyridinol Derivatives
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 3-Pyridin-4-ol | Alkyl Halide, Base | 4-Alkoxypyridine | Etherification |
| 3-Pyridin-4-ol | Acyl Chloride, Base | 4-Acyloxypyridine | Esterification |
| 4-Amino-3-iodopyridine | Boc Anhydride | N-Boc-4-amino-3-iodopyridine | Carbamate Formation |
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The hydroxyl group of this compound can be subjected to oxidation and reduction, leading to different functionalities.
Oxidation: Oxidation of the hydroxyl group in this compound would lead to the corresponding pyridinone. However, due to the tautomeric nature of hydroxypyridines, this compound exists in equilibrium with its pyridinone form, 3-iodo-1H-pyridin-4-one. uni.lunih.gov Specific oxidation of the hydroxyl group in a derivative where the tautomerism is blocked could be achieved using various oxidizing agents. Palladium-catalyzed oxidation is a versatile method for converting primary and secondary alcohols to aldehydes and ketones, respectively, and could potentially be applied to derivatives of this compound. doi.org
Reduction: The reduction of the hydroxyl group is a less common transformation for this specific compound. Catalytic hydrogenation, for instance, would likely lead to the reduction of the pyridine ring or deiodination before affecting the hydroxyl group. Specific reagents would be required to selectively reduce the hydroxyl group to a C-H bond.
Transformations at the Iodine Atom
The iodine atom at the 3-position is a highly valuable handle for introducing a wide array of functional groups through halogen exchange and cross-coupling reactions.
Selective Halogen Exchange Reactions
The iodine atom in this compound can be replaced with other halogens, such as bromine or chlorine. This can be achieved through various methods, including reaction with the corresponding N-halosuccinimide or other halogenating agents. For instance, treatment with N-bromosuccinimide (NBS) could potentially replace the iodine with a bromine atom. Metal-halogen exchange reactions are also a powerful tool. ambeed.com Treating an iodopyridine with an organolithium reagent can lead to a lithiated pyridine, which can then be quenched with a halogen source. arkat-usa.org
Introduction of Other Functional Groups via Cross-Coupling
The iodine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound (or its protected form) with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.
Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 3-alkynylpyridin-4-ol derivatives. mdpi.comacs.org
Heck Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an alkene in the presence of a palladium catalyst. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine. nrochemistry.com This is a valuable method for introducing amino groups at the 3-position.
Stille Coupling: This reaction involves the coupling with an organotin reagent, catalyzed by palladium, to form a new carbon-carbon bond. ambeed.com
Table 2: Examples of Cross-Coupling Reactions on Iodopyridine Derivatives
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 3-Arylpyridin-4-ol |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt | 3-Alkynylpyridin-4-ol |
| Heck | Alkene | Pd catalyst, Base | 3-Alkenylpyridin-4-ol |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | 3-Aminopyridin-4-ol |
| Stille | Organotin reagent | Pd catalyst | 3-Substituted pyridine |
Functionalization of the Pyridine Ring System
Direct functionalization of the pyridine ring in this compound, other than at the positions already bearing substituents, presents a greater challenge due to the electron-deficient nature of the pyridine ring. rsc.org However, several strategies can be employed.
One approach involves the generation of a pyridyne intermediate. For example, treatment of a suitably substituted chloropyridine with a strong base can lead to a 3,4-pyridyne, which can then be trapped by various nucleophiles to introduce new substituents at the 2- or 4-positions. chemistryviews.org
Directed ortho-metalation (DoM) is another powerful technique. arkat-usa.org By using a directing group, it is possible to deprotonate a specific position on the pyridine ring with a strong base, followed by quenching with an electrophile to introduce a new functional group. For this compound, the hydroxyl group or a protected version could potentially direct metalation to the C-5 position.
C-H Functionalization Approaches
Direct functionalization of C-H bonds represents an efficient strategy for modifying heterocyclic cores without the need for pre-installed activating groups. In the context of 3-hydroxypyridine (B118123) derivatives, electrophilic substitution is a primary method for C-H functionalization.
Research into the halogenation of 3-hydroxypyridine has provided pathways for the synthesis of its iodo- and bromo-derivatives. asm.orgthieme-connect.com Specific procedures have been developed to control the course of halogenation, enabling the introduction of iodine at various positions on the pyridine ring. thieme-connect.com For instance, the iodination of hydroxyaromatic compounds, including 3-hydroxypyridine, can be achieved by reacting the starting material with an aqueous solution of a metal iodide and a metal hypochlorite (B82951). google.com This method is noted for its fast reaction rates, even at low temperatures. google.com
A key example of C-H functionalization starting from a related isomer involves the synthesis of 2,4-diiodo-pyridin-3-ol. This was achieved by treating 3-hydroxy-4-iodopyridine with iodine and sodium carbonate in water, demonstrating that an existing iodo-substituent does not preclude further iodination at another available C-H position on the ring.
| Reactant | Reagents | Product | Reference |
| 3-Hydroxypyridine | Metal Iodide, Metal Hypochlorite | Iodo-3-hydroxypyridine | google.com |
| 3-Hydroxy-4-iodopyridine | Iodine, Na2CO3, Water | 2,4-Diiodo-pyridin-3-ol |
While direct C-H arylation and alkylation are powerful tools in modern organic synthesis, specific examples applying these methods directly to the this compound scaffold are not extensively documented in foundational literature. rsc.orgresearchgate.netacs.org However, the principles of transition-metal-catalyzed C-H activation are well-established for pyridine derivatives, suggesting potential for future applications. acs.orgresearchgate.net
Introduction of Amines and Other Heteroatom Nucleophiles
The introduction of nitrogen, oxygen, or sulfur nucleophiles onto the this compound core can be accomplished through several established synthetic methodologies, primarily leveraging the reactivity of the carbon-iodine bond.
Nucleophilic Aromatic Substitution (SNAr): The iodine atom on the pyridine ring can be displaced by strong nucleophiles. cymitquimica.comambeed.com This allows for the direct introduction of functional groups such as amines or thiols to form substituted pyridine derivatives. ambeed.com The reactivity in SNAr reactions is influenced by the electronic nature of the pyridine ring and the reaction conditions. For related dihalogenated pyridines, such as 2-chloro-3-iodopyridine, the halogen atoms can be substituted by nucleophiles like hydroxyl, amino, or alkoxide groups, often catalyzed by a base or a transition metal. ambeed.com
Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are highly effective for forming C-N, C-O, and C-S bonds. The Buchwald-Hartwig amination, in particular, is a cornerstone for the synthesis of aryl amines from aryl halides. libretexts.orgwikipedia.org This reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base. organic-synthesis.comnrochemistry.com This methodology is broadly applicable and can be used to couple this compound with a wide range of primary and secondary amines. While the reaction is general, specific optimizations of catalyst, ligand, and base are often necessary for heterocyclic substrates. libretexts.orgorganic-synthesis.com
Similarly, copper-catalyzed Ullmann-type reactions provide an alternative route for N-arylation. For example, a copper-catalyzed N-selective arylation of β-amino alcohols has been demonstrated with 2-amino-3-iodopyridine (B10696), highlighting the utility of iodopyridines in forming C-N bonds under mild conditions. nih.gov
The pyridin-4-ol moiety itself can act as a nucleophile. Studies on the reaction of pyridinols with perhalopyridines show that pyridin-4-ol preferentially reacts at the nitrogen atom, leading to N-arylated products. researchgate.net In contrast, pyridin-3-ol reacts at the oxygen atom, demonstrating the distinct nucleophilic character of these isomers. researchgate.net This inherent reactivity must be considered when designing functionalization strategies, as protection of the pyridinol nitrogen or oxygen may be required.
Synthesis of Polyfunctionalized Pyridine Derivatives from this compound
The synthesis of polyfunctionalized pyridines from this compound takes advantage of the distinct reactivity of its functional groups, allowing for sequential and site-selective modifications. The carbon-iodine bond is the most common site for initial functionalization due to its high reactivity in cross-coupling reactions.
Sequential Cross-Coupling Reactions: A powerful strategy for creating polyfunctionalized pyridines involves the sequential functionalization of different positions on the ring. For di- or poly-halogenated pyridines, the difference in reactivity between halogens (I > Br > Cl) can be exploited for selective cross-coupling. vulcanchem.com In the case of this compound, the C-I bond can be selectively functionalized first via reactions like Suzuki, Sonogashira, or Heck couplings, leaving the hydroxyl group and other C-H positions available for subsequent transformations. ambeed.comvulcanchem.com
For example, a Suzuki-Miyaura coupling could be performed at the C3-position to introduce an aryl or vinyl group. The resulting 3-substituted-pyridin-4-ol could then undergo further functionalization, such as O-alkylation or conversion of the hydroxyl group to a triflate, enabling a second cross-coupling reaction at the C4-position.
Examples of Cross-Coupling Reactions on Iodopyridines:
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Aryl/Vinyl-substituted Pyridine | ambeed.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted Pyridine | acs.orgresearchgate.net |
| Heck | Alkene | Pd(OAc)₂ / Ligand | Alkenyl-substituted Pyridine | vulcanchem.com |
| Buchwald-Hartwig | Amine | Pd(OAc)₂ / Ligand | Amino-substituted Pyridine | wikipedia.orgorganic-synthesis.com |
The palladium-catalyzed coupling of 3-iodopyridine (B74083) with dienes and nitrogen nucleophiles has been used to construct complex pyridine alkaloids, showcasing the utility of the C-I bond in building intricate molecular architectures. acs.orgresearchgate.net Similarly, 3-fluoro-4-iodopyridine (B28142) serves as a key intermediate in syntheses where the iodine is displaced via Suzuki coupling, followed by functionalization at another position. ossila.com These examples underscore the versatility of the iodo-group on the pyridine ring for constructing highly substituted derivatives.
By combining C-H functionalization, nucleophilic substitution, and a variety of cross-coupling reactions, this compound serves as a flexible scaffold for the synthesis of a diverse array of polyfunctionalized pyridine molecules. scispace.com
Applications of 3 Iodopyridin 4 Ol As a Chemical Building Block
Precursor in Natural Product Synthesis
The strategic placement of the iodine atom on the pyridine (B92270) ring of 3-Iodopyridin-4-ol allows for various cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reactivity is particularly exploited in the synthesis of natural products, where the construction of complex scaffolds is paramount.
Construction of Pyridine Alkaloid Scaffolds
While direct examples of this compound in the synthesis of pyridine alkaloids are not extensively documented in the provided search results, the utility of closely related iodopyridines is well-established. For instance, 3-iodopyridine (B74083) has been instrumental in the palladium-catalyzed synthesis of several biologically active pyridine alkaloids. acs.orgnih.gov This methodology involves a cross-coupling reaction with long-chain terminal dienes and amines, followed by a palladium migration and subsequent cyclization to form the core alkaloid structure. acs.orgnih.gov This approach has been successfully applied to synthesize theonelladins C and D, niphatesine C, and xestamine D. acs.orgnih.gov Given the similar reactivity of iodinated pyridines, it is plausible that this compound could serve as a precursor for hydroxylated pyridine alkaloids, leveraging the 4-ol group for further functionalization or to mimic a natural hydroxylation pattern. The pyridine ring itself is a common feature in numerous natural products. thieme-connect.de
Synthesis of Complex Polycyclic Heterocycles
The reactivity of iodopyridines extends to the synthesis of complex polycyclic and fused heterocyclic systems. The Larock indole (B1671886) synthesis, a powerful palladium-catalyzed reaction, utilizes iodoanilines and alkynes to construct indole rings. ub.edu This methodology has been extended to the synthesis of various nitrogen- and oxygen-containing heterocycles, including pyrrolo[2,3-b]pyridines, by employing amino-iodopyridine derivatives. ub.edu For example, 2-amino-3-iodopyridine (B10696) derivatives react with alkynes with high regioselectivity to form 2,3-disubstituted pyrrolo[2,3-b]pyridines. ub.edu
Furthermore, the synthesis of pyrrolo[3,2-c]quinolines has been achieved through the heteroannulation of internal alkynes with 3-iodo-4-aminoquinolines. ub.edu The synthesis of pyrrolo[3,2-c]pyridine derivatives has been accomplished starting from 2-chloropyridin-4-amine, which is first iodinated to produce 2-chloro-3-iodopyridin-4-amine. researchgate.net This intermediate then undergoes further reactions to construct the fused pyrrole (B145914) ring. researchgate.net These examples highlight the potential of this compound derivatives, such as 3-iodo-4-aminopyridine, to serve as key building blocks for a variety of complex polycyclic heterocyclic structures.
Intermediate in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of therapeutic agents. thieme-connect.defrontiersin.org this compound, as a functionalized pyridine, is a valuable intermediate for the synthesis of novel drug candidates. lookchem.commsesupplies.com
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound and its derivatives are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). msesupplies.com The iodine atom facilitates cross-coupling reactions, enabling the introduction of diverse molecular fragments to build complex drug molecules. For example, 3-fluoro-4-iodopyridine (B28142) is a key building block in the synthesis of the antibiotic Eudistomin T and β-carbolines, which have applications in anti-cancer and neuroprotective treatments. ossila.com While this is a fluorinated analog, it demonstrates the utility of the iodo-pyridinol scaffold in API synthesis.
Development of Kinase Inhibitors and Other Enzyme Modulators
Kinases are a major class of drug targets, particularly in oncology. frontiersin.org Pyridine and pyridinone scaffolds are common features in many kinase inhibitors. frontiersin.orgnih.gov An iodopyridopyrimidinone Abl protein kinase inhibitor, (124)I-SKI-212230, has been developed for PET imaging of Abl kinase expression. nih.gov This demonstrates the incorporation of an iodinated pyridine-like structure into a potent kinase inhibitor. nih.gov The development of pyrazolo[3,4-d]pyrimidine kinase inhibitors for glioblastoma has also been reported, highlighting the importance of pyridine-like heterocycles in this area. nih.gov The synthesis of pyrrolo[2,3-b]pyridine CDK9 kinase inhibitors has been described, starting from tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate, further illustrating the role of iodinated pyridines in creating kinase inhibitors. google.com
Role in Anti-HIV Agent Development
Pyridinone derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.orgresearchgate.net Research has shown that 3-iodo-4-phenoxypyridinone exhibits potent activity against wild-type HIV-1 reverse transcriptase. frontiersin.org Further optimization of 3-iodopyridin-2(1H)-ones has led to the development of a library of compounds with significant anti-HIV activity. nih.gov Modifications at various positions of the pyridinone ring, including the introduction of different substituents at the 3-position, have been shown to be crucial for antiviral activity against both wild-type and mutant strains of HIV. acs.orgnih.gov Specifically, a series of C-5 methyl substituted 4-arylthio- and 4-aryloxy-3-iodopyridin-2(1H)-ones were synthesized and evaluated as anti-HIV agents. nih.gov Additionally, 4-aryloxy-3-iodopyridin-2(1H)-ones have been identified as potent HIV-1 reverse transcriptase inhibitors. nih.gov
Design and Synthesis of Antibacterial and Antifungal Compounds
The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for their potential as antimicrobial agents. The introduction of an iodine atom at the 3-position and a hydroxyl group at the 4-position of the pyridine ring, as seen in this compound, offers a unique starting point for the design of new therapeutic agents. The iodo-substituent is particularly useful as it can be readily displaced or used as a handle in cross-coupling reactions to introduce a variety of other functional groups, thereby allowing for the systematic exploration of the structure-activity relationship of the resulting compounds.
Research into the antimicrobial properties of pyridine derivatives has shown that the core structure is active against a range of pathogens. For instance, novel pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized, demonstrating notable antibacterial activity. chemimpex.com The synthesis of these compounds often begins with a substituted pyridine, such as 2-chloropyridin-4-amine, which is then iodinated to produce a key intermediate like 2-chloro-3-iodopyridin-4-amine. chemimpex.comCurrent time information in Bangalore, IN. This intermediate is then further elaborated to create a library of compounds for biological screening. Current time information in Bangalore, IN. Similarly, imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been synthesized and found to exhibit significant antifungal activity. jst.go.jp The synthesis of these fused heterocyclic systems often relies on functionalized diaminopyridines, which can be prepared from precursors like this compound.
Furthermore, studies on simpler alkyl pyridinols have revealed their potential as antibacterial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus. acs.org These findings underscore the importance of the pyridinol core in conferring antimicrobial activity. The ability to functionalize the pyridine ring, a process facilitated by the presence of the iodine atom in this compound, is crucial for optimizing the potency and selectivity of these compounds.
Below is a table summarizing the findings from studies on related pyridine derivatives, highlighting the potential of this class of compounds as antimicrobial agents.
| Compound Class | Starting Material/Key Intermediate | Target Pathogens | Key Findings |
| Pyrrolo[3,2-c]pyridine derivatives | 2-chloro-3-iodopyridin-4-amine | Bacteria (e.g., S. aureus, B. flexus) | Compounds showed good Gram-positive antibacterial activity. Current time information in Bangalore, IN. |
| Imidazo[4,5-c]pyridine derivatives | 3,4-diaminopyridine | Fungi (e.g., Candida albicans) | Derivatives exhibited good antifungal activity. jst.go.jp |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | 3-fluoro-2-hydroxypyridine | Gram-positive bacteria | Several derivatives showed strong antibacterial activity, comparable to linezolid. justia.com |
| Alkyl Pyridinols | 2,6-dibromopyridin-4-ol | Staphylococcus aureus | A synthesized analog demonstrated an MIC value of 8 µg/ml. acs.org |
Scaffold for Agrochemical Synthesis
The pyridine ring is a common structural motif in a variety of commercial agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern on the pyridine ring is critical to the biological activity of these compounds. Halogenated pyridines, in particular, are important intermediates in the synthesis of many crop protection products. While direct applications of this compound in commercial agrochemicals are not widely documented, the synthesis of related iodinated pyridine derivatives for this purpose is well-established.
For example, 2,3-dichloro-5-iodopyridine (B1321507) is a key intermediate in the preparation of certain herbicides. google.com This compound is synthesized and then used to create more complex molecules, such as 2-(4-(3-chloro-5-iodopyridyloxy)phenoxy)propionic acid and its derivatives, which have demonstrated herbicidal activity. google.com The synthesis of these compounds highlights the importance of the iodo-substituent as a reactive handle for building the final agrochemical product.
Similarly, 2-Chloro-3-iodopyridin-4-amine, a close structural analog of this compound, is utilized in the synthesis of herbicides and pesticides. chemicalbook.com The reactivity of the iodine and chlorine atoms allows for the introduction of various functionalities to fine-tune the compound's efficacy and selectivity against specific pests or weeds. chemicalbook.com The development of trifluoromethylpyridine-containing agrochemicals also often involves the use of bromo- or iodopyridines as starting materials for introducing the trifluoromethyl group via substitution reactions. jst.go.jp
The use of these and other halogenated pyridines in agrochemical synthesis underscores the value of the this compound scaffold as a potential starting point for the discovery of new and effective crop protection agents.
Component in Advanced Materials Chemistry
The unique electronic and structural properties of the pyridine ring make it an attractive component for the design of advanced functional materials. The ability to introduce specific substituents, such as the iodo and hydroxyl groups in this compound, allows for the tuning of the material's properties for specific applications in optoelectronics and supramolecular chemistry.
Synthesis of Organic Conductors and Optoelectronic Materials
Organic conductors and optoelectronic materials are at the forefront of modern materials science, with applications in devices such as LEDs, solar cells, and transistors. justia.com The performance of these materials is highly dependent on their molecular structure and the ability of charge carriers to move through the material. Pyridine-containing polymers and molecules are of interest in this field due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport.
The synthesis of such materials often involves cross-coupling reactions, where the iodine atom of an iodopyridine derivative serves as a reactive site. For example, the Sonogashira cross-coupling reaction of 4-iodopyridine (B57791) with other building blocks has been used to create cross-conjugated systems with tunable optical absorption properties. regulations.gov While this example uses a different isomer, the principle applies to this compound, suggesting its potential as a monomer or precursor for the synthesis of new optoelectronic materials.
Furthermore, conductive polymers like poly(3,4-ethylenedioxythiophene):polystyrenesulfonate (PEDOT:PSS) are widely used as transparent electrodes in organic optoelectronic devices. The functionalization of such polymers with pyridine-based moieties can be explored as a strategy to modify their electronic properties and improve device performance. The inherent properties of the this compound scaffold make it a candidate for incorporation into such polymer systems.
Development of Polymers and Supramolecular Assemblies
The directional nature of non-covalent interactions, such as hydrogen bonding and halogen bonding, is a key principle in the design of polymers and supramolecular assemblies. This compound is well-suited for this purpose, as the hydroxyl group can act as a hydrogen bond donor and acceptor, while the iodine atom can participate in halogen bonding.
Recent research has demonstrated that N-alkylated 3-iodopyridinium salts can form crystalline supramolecular assemblies through a network of halogen bonds (C-I···X⁻) and hydrogen bonds. These studies show that halogen bonding, while a secondary force in these charged systems, plays a crucial role in directing the packing of the molecules in the solid state. The high directionality of the halogen bond makes it a powerful tool for crystal engineering and the design of new materials with predictable structures.
The ability of the 3-iodopyridine moiety to form such ordered structures suggests that this compound could be used as a monomer in the synthesis of coordination polymers or as a tecton (a building block for self-assembly) in the construction of complex supramolecular architectures. google.com These organized structures are of interest for applications in areas such as gas storage, catalysis, and molecular recognition. The self-assembly of molecules into well-defined, functional structures is a cornerstone of supramolecular chemistry, and building blocks like this compound are essential for the continued development of this field.
Advanced Characterization and Computational Studies of 3 Iodopyridin 4 Ol and Its Derivatives
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. acs.org For 3-Iodopyridin-4-ol and its analogs, DFT is employed to predict their ground-state geometries, electronic properties, and reactivity.
Research on related hydroxypyridine derivatives demonstrates the utility of DFT in this context. For instance, studies on 3-bromo-2-hydroxypyridine (B31989) have utilized the B3LYP/6-311++G(d,p) level of theory to optimize molecular structures and compute the molecular electrostatic potential (MEP). mdpi.com The MEP map is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. In 3-bromo-2-hydroxypyridine, the regions around the oxygen and nitrogen atoms typically show negative potential (red and yellow areas), indicating they are electron-rich and prone to electrophilic attack, while regions around the hydrogen atoms show positive potential (blue areas), marking them as electron-poor. mdpi.com A similar charge distribution is expected for this compound.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, such as those observed in UV-visible spectroscopy. mdpi.com For derivatives of 3-hydroxypyridine (B118123), these calculations help assign absorption bands to specific electronic transitions, often involving π→π* and n→π* transitions within the pyridine (B92270) ring. nih.gov A study on 3-bromo-2-hydroxypyridine showed that the calculated HOMO-LUMO energy gap is largely unaffected by the solvent environment, suggesting the intrinsic electronic properties of the molecule are dominant. mdpi.com
The table below presents calculated electronic properties for a related compound, 3-bromo-2-hydroxypyridine, which can serve as an analogue for understanding this compound. The substitution of bromine with iodine is expected to influence the electronic properties, potentially lowering the HOMO-LUMO gap due to iodine's higher polarizability.
| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Gas | -6.880 | -1.475 | 5.405 |
| Water | -6.880 | -1.475 | 5.405 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol | -6.879 | -1.475 | 5.404 |
Furthermore, DFT calculations on N-alkyl-3-iodopyridinium salts, which are derivatives of 3-iodopyridine (B74083), have been used to analyze the electrostatic potential (ESP) of the halogen's σ-hole. rsc.org These studies show that N-alkylation significantly increases the positive ESP of the iodine atom, enhancing its ability to act as a halogen bond donor. rsc.org This is a critical insight for the crystal engineering of this compound derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, solvent effects, and intermolecular interactions, which are difficult to capture with static models.
For derivatives of 3-hydroxypyridin-4-one, MD simulations have been instrumental in understanding their binding mechanisms to biological targets, such as enzymes. researchgate.netnih.gov In a study of novel 3-hydroxypyridin-4-one derivatives as potential acetylcholinesterase (AChE) inhibitors, MD simulations were performed to assess the stability of the ligand-protein complex. researchgate.net The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key metric for stability. A stable RMSD value suggests that the ligand remains securely bound in the active site. For example, simulations of a promising inhibitor (compound VIId) showed that the benzyloxy moiety plays a role similar to the benzylpiperidine group of the known drug donepezil (B133215) in binding to active site residues. nih.gov
These simulations provide dynamic insights into the specific interactions that stabilize the complex. For instance, they can reveal the formation and duration of hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein. nih.gov In the case of 3-hydroxypyridine-4-one hybrids as tyrosinase inhibitors, MD simulations lasting 100 nanoseconds confirmed that the most potent compound was properly positioned within the enzyme's binding pocket, consistent with molecular docking and biological activity data. researchgate.net
The table below summarizes findings from MD simulations on different 3-hydroxypyridine-4-one derivatives, highlighting the insights gained into their interaction with biological targets.
| Derivative Class | Biological Target | Key Findings from MD Simulation | Reference |
|---|---|---|---|
| Hybrids with Acylhydrazone | Tyrosinase | Confirmed stable binding of the most potent inhibitor in the active site. | nih.gov |
| Donepezil Analogues | Acetylcholinesterase (AChE) | Demonstrated stable interactions and identified key binding moieties similar to donepezil. | researchgate.net |
| Substituted Benzyl Derivatives | Tyrosinase | Showed proper placement in the binding pocket and interaction with key residues for competitive inhibitors. | researchgate.net |
These studies on closely related structures suggest that MD simulations of this compound and its derivatives would be highly valuable. Such simulations could elucidate their conformational preferences in different solvents, their ability to permeate biological membranes, and the specific nature of their interactions with target macromolecules, thereby guiding the design of new functional molecules.
Prediction of Reaction Pathways and Transition States
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry offers methods to map out reaction pathways, identify intermediates, and characterize the transition states that connect them. This is particularly valuable for designing efficient synthetic routes and for understanding the reactivity of compounds like this compound.
DFT calculations are a primary tool for locating transition state (TS) structures and calculating the energy barriers of reactions. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. researchgate.net For pyridine derivatives, computational studies have investigated various reaction types. For example, the tautomeric equilibrium between hydroxypyridine and pyridone forms is a classic subject of theoretical study. mdpi.comacs.org Calculations on the 2-hydroxypyridine/2-pyridone system have shown a high activation barrier for the unimolecular 1,3-proton transfer, indicating that the reaction is slow without a catalyst or solvent mediation. mdpi.com
For this compound, which can exist in keto-enol tautomeric forms, similar computational analyses could quantify the relative stability of the tautomers and the energy barrier for their interconversion. Studies on 3-hydroxypyridine have shown that the keto-zwitterionic form can be stabilized by polar solvents like water. rsc.org
Computational methods are also used to predict the regioselectivity and mechanism of more complex reactions. A study on the reaction of iodopyridine radical cations with tetrahydrofuran (B95107) (THF) used DFT (MPW1K/6-31+G(d,p) level) to calculate the transition state structures for hydrogen atom abstraction. researchgate.net These calculations helped to explain the observed product distribution by revealing a hydrogen bonding interaction in the transition state that directed the subsequent reaction step. researchgate.net DFT has also been used to model the transition states in reactions like Schiff base formation involving 3-hydroxypyridine-4-carboxaldehyde, showing that electron-withdrawing groups on the pyridine ring can lower the activation barrier.
The table below provides examples of how computational methods have been used to predict reaction pathways and transition states for related pyridine compounds.
| Reaction Type | Compound Class | Computational Method | Key Insight | Reference |
|---|---|---|---|---|
| Tautomerization | 2-Hydroxypyridine | DFT (B3LYP, CAM-B3LYP) | Calculated a high activation barrier (137.2 kJ/mol) for unimolecular proton transfer. | mdpi.com |
| Hydrogen Abstraction | Iodopyridine Radicals | DFT (MPW1K/6-31+G(d,p)) | Identified a TS with hydrogen bonding that controls reaction regioselectivity. | researchgate.net |
| Schiff Base Formation | 3-Hydroxypyridine-4-carboxaldehyde | DFT (B3LYP/6-31G*) | Showed that electron-withdrawing groups lower the transition state energy barrier. | |
| Iodine Transfer | bis(pyridine)iodine(I) complexes | DFT | Elucidated the mechanism involving dissociation of a pyridine ligand to form a reactive species. | researchgate.net |
These examples underscore the power of computational chemistry to provide detailed mechanistic insights. For this compound, such studies could predict its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations, thereby accelerating the development of its synthetic applications.
Structure Activity Relationship Sar Studies and Lead Optimization
Systematic Modification of 3-Iodopyridin-4-ol Scaffold for Enhanced Biological Activity
Systematic modifications of the this compound backbone have been crucial in elucidating the structural requirements for biological activity. Studies have shown that substitutions at various positions on the pyridinone ring significantly influence the compound's potency.
One of the most notable areas of investigation has been in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. In this context, derivatives such as 3-iodo-4-phenoxypyridinone (IOPY) have been synthesized and evaluated. nih.govnih.gov Preliminary structure-activity relationship (SAR) studies on lead compounds indicated that modifications at the C3, C4, and C6 positions of the pyridinone ring were critical for antiviral activity. nih.gov
A systematic SAR study on IOPY-type NNRTIs involved the synthesis and evaluation of analogues with different substituents at the C-3 position. The findings revealed that the nature of the substituent at this position has a profound impact on anti-HIV activity against both wild-type and mutant strains. nih.gov For instance, replacing the iodo group with a vinyl group resulted in a compound with comparable anti-HIV activity to the parent IOPY, marking it as a potential backup lead molecule. nih.gov
Further research into pyridinone derivatives as anti-HIV agents involved introducing various substituents at the C3 and C4 positions, guided by molecular docking studies, to interact with key amino acid residues in the target enzyme. nih.gov These systematic modifications led to the generation of a library of analogues, including 3-iodo-4-arylthiopyridinones (ISPY), which showed considerable changes in activity even with minor structural alterations due to differences in geometry and conformation compared to their phenoxy counterparts (IOPY). nih.gov
The following table summarizes the impact of systematic modifications on the biological activity of this compound derivatives based on research findings.
| Position of Modification | Type of Modification/Substituent | Effect on Biological Activity | Target | Reference |
|---|---|---|---|---|
| C3 | Replacement of Iodo with Vinyl group | Comparable activity to the lead compound (IOPY) | HIV-1 Reverse Transcriptase | nih.gov |
| C4 | Introduction of Arylthio groups (ISPY analogs) | Considerable changes in activity with minor structural modifications | HIV-1 Reverse Transcriptase | nih.gov |
| C6 | Modifications were found to be crucial to antiviral activity | Influences overall antiviral potency | HIV-1 Reverse Transcriptase | nih.gov |
| N1 | N-aryl derivatives vs. N-alkyl derivatives | N-aryl derivatives exhibited better anti-HBV activity | HBV-DNA replication | frontiersin.org |
Identification of Pharmacophoric Elements Derived from this compound
Pharmacophore modeling has been instrumental in identifying the key chemical features of this compound derivatives that are essential for their biological activity. A pharmacophore hypothesis for 4-Arylthio & 4-Aryloxy-3-Iodopyridine-2(1H)-one analogs as potential anti-HIV reverse transcriptase inhibitors identified five crucial features. researchgate.net These include three aliphatic regions, one hydrogen-bond donor, and one hydrogen-bond acceptor. researchgate.net
Docking studies of these inhibitors within the active site of the reverse transcriptase enzyme have shown that these pharmacophoric elements facilitate critical interactions with key amino acid residues such as LYS-101, LYS-103, TYR-181, TYR-188, and TRP-229 through hydrogen bonds and π-π stacking. researchgate.net The pyridinone motif itself plays a significant role, with the N-1-H group engaging in a crucial hydrogen bond with K101, which helps to explain the strong binding and potent activity against various HIV strains. nih.gov
The identified pharmacophoric elements provide a blueprint for the rational design of new, more potent inhibitors. For instance, in the development of inhibitors for Hepatitis B Virus (HBV), a pharmacophore model was constructed that included three hydrophobic points and four hydrogen bond acceptor points, offering a basis for further structural modifications. frontiersin.org
The table below outlines the key pharmacophoric features identified for derivatives of this compound.
| Pharmacophoric Feature | Description | Role in Biological Activity | Reference |
|---|---|---|---|
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to form a hydrogen bond (e.g., N-H on the pyridinone ring). | Forms crucial hydrogen bonds with amino acid residues (e.g., K101) in the enzyme's active site, anchoring the inhibitor. | nih.govresearchgate.net |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., carbonyl oxygen) that can accept a hydrogen bond. | Participates in hydrogen bonding interactions, contributing to binding affinity. | researchgate.net |
| Aliphatic Regions | Non-aromatic hydrocarbon moieties. | Engage in hydrophobic interactions within the binding pocket of the target enzyme. | researchgate.net |
| Aromatic Ring | A planar, cyclic, conjugated system (e.g., phenoxy group). | Participates in π-π stacking interactions with aromatic amino acid residues (e.g., TYR-181, TYR-188, TRP-229). | researchgate.net |
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Functionalization of 3-Iodopyridin-4-ol
The functionalization of the this compound core is critical for synthesizing a diverse range of derivatives. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions. Future research is focused on developing more advanced and efficient catalytic systems to drive these transformations.
Detailed Research Findings:
Heterogeneous Catalysts: A significant trend is the shift from homogeneous to heterogeneous catalytic systems to improve catalyst reusability, reduce metal leaching, and simplify product purification. jst.go.jp Research into polymeric imidazole-supported palladium (Pd) and copper (Cu) complexes has shown high activity at parts-per-million (ppm) levels for various organic transformations. jst.go.jp Future work will likely involve immobilizing such catalysts on novel supports like silicon nanowire arrays or within microflow reactors, enabling reactions to proceed with extremely low catalyst loadings (down to the parts-per-billion range) and rapid reaction times. jst.go.jp
Palladium-Catalyzed C-H Functionalization: While cross-coupling reactions at the C-I bond are well-established, direct C-H functionalization at other positions on the pyridine (B92270) ring represents a more atom-economical approach. Emerging strategies use transient directing groups to achieve site-selective arylation of C(sp³)–H bonds. nsf.gov Applying such methodologies to derivatives of this compound could allow for the selective introduction of functional groups at positions other than the iodine-bearing carbon, without the need for pre-functionalization.
Photoredox Catalysis: Light-mediated photoredox catalysis offers a green alternative to traditional metal-catalyzed reactions, often proceeding under milder conditions. Future investigations could explore the use of photoredox catalysts for the functionalization of this compound, potentially enabling novel reaction pathways that are inaccessible through conventional thermal methods.
Table 1: Emerging Catalytic Systems for Pyridine Functionalization
| Catalytic System | Key Features | Potential Application for this compound |
| Polymeric Supported Pd/Cu Catalysts | High activity (mol ppm level), reusability, low metal leaching. jst.go.jp | Efficient Suzuki, Heck, and Sonogashira couplings at the C-I bond. mdpi.comambeed.com |
| Silicon Nanowire-Array Pd Catalysts | Extremely high efficiency (mol ppb level), heterogeneous system. jst.go.jp | Sustainable and scalable synthesis of derivatives. |
| Transient Directing Group Catalysis | Enables direct C-H functionalization at specific sites. nsf.gov | Selective functionalization of the pyridine ring at positions other than C3. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Novel functionalizations and cyclization reactions. |
Chemo- and Regioselective Synthesis Innovations
The this compound molecule possesses multiple reactive sites: the nucleophilic nitrogen and oxygen atoms, the electrophilic carbon attached to iodine, and other C-H bonds on the ring. Controlling the chemo- and regioselectivity of its reactions is a significant challenge and a key area for innovation.
Detailed Research Findings:
This compound exists in tautomeric equilibrium with 3-iodo-1H-pyridin-4-one. nih.gov This ambident nucleophilic character means it can react at either the nitrogen or the oxygen atom. Studies on related pyridinols have shown that the reaction outcome is highly dependent on the specific reactants and conditions. For example, in reactions with perhalopyridines, pyridin-4-ol preferentially yields the N-alkylation product, whereas pyridin-3-ol reacts at the oxygen atom. researchgate.net Pyridin-2-ol can react at both sites, yielding a mixture of products. researchgate.net
Future innovations will likely focus on:
Catalyst and Ligand Design: Developing catalysts and ligands that can precisely control whether N- or O-functionalization occurs. The choice of ligand in palladium-catalyzed reactions, for instance, can significantly influence the reaction's outcome and efficiency. mdpi.com
Protecting Group Strategies: Devising novel and easily removable protecting groups to temporarily block one reactive site (e.g., the hydroxyl group) while allowing selective reaction at another.
Flow Chemistry: Utilizing microflow reactors to precisely control reaction parameters such as temperature, pressure, and reaction time. This fine control can enhance selectivity and favor the formation of a single desired regioisomer over others.
Expanding the Scope of Applications in Drug Discovery and Materials Science
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. frontiersin.orgnih.gov Likewise, its electronic properties make it a valuable component in materials science. chemicalbook.comchemimpex.com Future research aims to leverage the unique features of the this compound framework to create novel molecules with enhanced properties.
Drug Discovery:
The pyridinone core is known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov The iodo-substituent on this compound serves as a synthetic handle for introducing diverse functionalities through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). illinoisstate.edu
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the enzyme's ATP-binding pocket. nih.govchemicalbook.com The pyridinone moiety can act as a hydrogen bond donor and acceptor, making it an ideal scaffold for this purpose. frontiersin.orgnih.gov Future research will involve synthesizing libraries of this compound derivatives to target specific kinases implicated in cancer and inflammatory diseases. nih.gov
Antiviral Agents: Pyridinone derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. frontiersin.org Specifically, 3-iodo-4-phenoxypyridinone has been identified as a highly active compound against wild-type HIV-1. frontiersin.org Further optimization of this scaffold could lead to new drugs effective against resistant viral strains.
Metal Chelators: The 3-hydroxy-4-pyridinone motif is a known bidentate chelator for metal ions. This property can be exploited to develop agents for treating diseases related to metal overload or to design novel metal-based therapeutics.
Materials Science:
The rigid, planar structure and the presence of halogens make iodopyridines attractive building blocks for functional organic materials.
Organic Electronics: Halogenated organic compounds are used in the creation of advanced materials like organic semiconductors. chemicalbook.comchemimpex.com The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly and packing of molecules in the solid state, influencing their electronic properties.
Porous Polymers: Halogenated functional pyridine polymers have been developed for the efficient capture of radioactive waste surrogates like ReO₄⁻. acs.org The halogen atoms were found to enhance adsorption efficiency through halogen-bonding interactions. acs.org This suggests that polymers derived from this compound could be designed for applications in environmental remediation and selective ion capture.
Table 2: Future Application Areas for this compound Derivatives
| Field | Specific Application | Rationale |
| Drug Discovery | Kinase Inhibitors | Pyridinone scaffold acts as a hinge-binder; iodine allows for diverse functionalization. nih.gov |
| Antiviral Agents (e.g., HIV) | Proven activity of related iodinated pyridinones. frontiersin.org | |
| Metal Chelating Agents | The 3-hydroxy-4-pyridinone structure effectively binds metal ions. | |
| Materials Science | Organic Semiconductors | Halogen bonding can direct molecular packing and improve charge transport. chemicalbook.comchemimpex.com |
| Porous Adsorbent Polymers | Halogenated pyridines show enhanced affinity for specific anions. acs.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The fields of chemistry and materials science are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). leeds.ac.uk These computational tools can accelerate research by predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties.
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for the functionalization of this compound. ananikovlab.ru This can significantly reduce the number of experiments needed, saving time and resources. For example, AI can help predict the regioselectivity of N- versus O-alkylation under different catalytic conditions.
Discovery of Novel Materials: AI-assisted material genome approaches can screen virtual libraries of thousands of potential polymer structures to identify candidates with high-performance properties. acs.org This method was successfully used to design halogenated pyridine polymers for ion capture. acs.org A similar approach could be used to design novel materials derived from this compound for applications in electronics or catalysis.
Drug Design: AI algorithms can design novel molecules from the ground up by integrating desired pharmacophore features. nih.gov Starting with the this compound scaffold, AI could generate derivatives with optimized binding affinities for specific biological targets like kinases or viral enzymes, while also predicting their drug-like properties (e.g., solubility, metabolic stability). nih.gov
The synergy between computational prediction and experimental validation represents a paradigm shift in chemical research, promising to unlock the full potential of versatile building blocks like this compound with unprecedented efficiency. acs.orgleeds.ac.uk
Q & A
Q. How can researchers integrate conflicting biological activity data for this compound analogs?
- Methodology :
- Perform meta-analyses of IC50 values across studies, adjusting for assay variability (e.g., cell line differences).
- Use hierarchical clustering to identify structural motifs correlated with activity.
- Highlight limitations (e.g., solubility differences) in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
